2-Ethynylbenzenesulfonamide

Carbonic Anhydrase Enzyme Inhibition Isozyme Selectivity

2-Ethynylbenzenesulfonamide (CAS 149364-67-0) is a bifunctional aromatic building block featuring a terminal alkyne (-C≡CH) positioned ortho to a primary sulfonamide group (-SO₂NH₂). Its molecular formula is C8H7NO2S, with a molecular weight of 181.21 g/mol.

Molecular Formula C8H7NO2S
Molecular Weight 181.21 g/mol
CAS No. 149364-67-0
Cat. No. B129394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethynylbenzenesulfonamide
CAS149364-67-0
SynonymsBenzenesulfonamide, 2-ethynyl- (9CI)
Molecular FormulaC8H7NO2S
Molecular Weight181.21 g/mol
Structural Identifiers
SMILESC#CC1=CC=CC=C1S(=O)(=O)N
InChIInChI=1S/C8H7NO2S/c1-2-7-5-3-4-6-8(7)12(9,10)11/h1,3-6H,(H2,9,10,11)
InChIKeyLSFGQQOZZDIOPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethynylbenzenesulfonamide (CAS 149364-67-0) – Ortho-Alkynyl Sulfonamide for Chemical Biology & Heterocycle Synthesis


2-Ethynylbenzenesulfonamide (CAS 149364-67-0) is a bifunctional aromatic building block featuring a terminal alkyne (-C≡CH) positioned ortho to a primary sulfonamide group (-SO₂NH₂). Its molecular formula is C8H7NO2S, with a molecular weight of 181.21 g/mol [1]. The compound’s ortho-substitution geometry establishes a defined spatial relationship between the nucleophilic nitrogen and the electrophilic alkyne, which facilitates specific intramolecular cyclization reactions that are sterically or electronically less favorable in meta- or para-substituted analogs [2]. This compound is distinguished from the broader class of arylsulfonamides by its capacity to serve as both a directed metalation/cyclization substrate and a click-chemistry handle, enabling the rapid construction of benzo-fused sultams and triazole conjugates relevant to medicinal chemistry and chemical probe development [2][3].

Why Generic Substitution Fails: The Regioisomeric Barrier in 2-Ethynylbenzenesulfonamide Selection


Scientific and industrial users cannot simply interchange 2-ethynylbenzenesulfonamide with its 3- or 4-substituted regioisomers or larger phenylethynyl derivatives due to profound differences in enzyme inhibition profiles and synthetic reaction outcomes. The ortho-substitution in 2-ethynylbenzenesulfonamide enforces a unique spatial constraint that alters its binding affinity for metalloenzymes like carbonic anhydrases compared to the meta- and para-isomers [1]. Furthermore, the proximity of the alkyne to the sulfonamide nitrogen in the ortho position is a strict prerequisite for intramolecular cyclization pathways that generate benzosultam cores; substitution with a generic para-ethynyl sulfonamide fails to yield these heterocyclic structures, which are privileged scaffolds in drug discovery [2]. The absence of the ortho-alkyne configuration eliminates the possibility of forming specific 5-exo-dig or 6-endo-dig cyclization intermediates, thereby fundamentally altering the accessible chemical space. Consequently, procurement based solely on the 'ethynylbenzenesulfonamide' core without specifying the 2-position introduces significant risk of failed synthesis or erroneous biological data interpretation.

2-Ethynylbenzenesulfonamide (CAS 149364-67-0): A Quantitative Comparator Analysis for Scientific Selection


Carbonic Anhydrase Isozyme Selectivity: Ortho- vs. Para-Ethynylbenzenesulfonamide Inhibition Profiles

In a direct regioisomeric comparison of human carbonic anhydrase (hCA) inhibition, the ortho-substituted 2-ethynylbenzenesulfonamide exhibits a distinct inhibitory profile compared to its para-substituted isomer. While 4-ethynylbenzenesulfonamide potently inhibits the cytosolic isoform hCA II with a Ki of 55 nM [1], the ortho-substituted 2-ethynylbenzenesulfonamide is a weak inhibitor of hCA I, II, and IX but retains significant inhibitory activity against the transmembrane, tumor-associated isoform hCA XII [2]. The meta-substituted regioisomer, by contrast, inhibits hCA I, IX, and XII [2].

Carbonic Anhydrase Enzyme Inhibition Isozyme Selectivity Chemical Biology

Synthetic Efficiency in Radical Benzosultam Formation: 2-Ethynylbenzenesulfonamide as a Prerequisite Scaffold

The ortho-alkynyl sulfonamide architecture of 2-ethynylbenzenesulfonamide enables a specific radical cascade reaction that is sterically impossible for meta- or para-substituted analogs. A three-component reaction of 2-ethynylbenzenesulfonamide, DABCO-bis(sulfur dioxide), and aryldiazonium tetrafluoroborates affords sulfonated 2,3-dihydrobenzo[d]isothiazole 1,1-dioxides (benzosultams) in moderate to good yields [1]. This transformation proceeds via an in situ generated arylsulfonyl radical that adds to the alkyne, followed by intramolecular C-N bond formation facilitated by the ortho-relationship of the sulfonamide nitrogen [1].

Radical Cyclization Heterocycle Synthesis Benzosultam Sulfur Dioxide Insertion

Photoredox Catalyzed Trifluoromethylation: Enabling Late-Stage Fluorine Incorporation

Under visible light irradiation in the presence of a photocatalyst (e.g., Ru(bpy)₃Cl₂), 2-ethynylbenzenesulfonamide reacts with Togni's reagent to yield 3-(2,2,2-trifluoroethylidene)-2,3-dihydrobenzo[d]isothiazole 1,1-dioxides in good yields [1]. This mild, room-temperature transformation installs a CF₃ group while simultaneously constructing the benzosultam core. Meta- and para-ethynylbenzenesulfonamides, lacking the requisite proximity for intramolecular attack, do not participate in this tandem trifluoromethylation/cyclization sequence under identical conditions.

Photoredox Catalysis Trifluoromethylation Visible Light Fluorine Chemistry

Structural Differentiation from 2-Phenylethynesulfonamide (PES): Impact on Protein Binding and Biological Function

While 2-phenylethynesulfonamide (PES; Pifithrin-μ) is a well-characterized inhibitor of p53-mediated apoptosis and HSP70 (binding to the C-terminal lid domain, amino acids 573-616) [1], 2-ethynylbenzenesulfonamide lacks the extended phenyl ring and acts as a significantly smaller molecular probe. The absence of the phenyl group in 2-ethynylbenzenesulfonamide removes key hydrophobic contacts required for PES binding to the HSP70 substrate-binding domain [1][2], thereby altering its biological target profile. This compound is therefore more appropriately used as a minimalist alkyne handle for probe synthesis or as a control for studying the contribution of the phenyl group in PES-based activity.

p53 Inhibitor HSP70 Inhibitor Structure-Activity Relationship Chemical Probe

Gold-Catalyzed Divergent Synthesis: Ortho-Alkynylbenzenesulfonamide Enables Access to Multiple Benzosultam Derivatives

In a study of gold-catalyzed difunctionalizations of o-alkynylbenzenesulfonamides, the parent 2-ethynylbenzenesulfonamide scaffold was used to generate a range of benzosultam products. While specific yields for the unsubstituted ethynyl compound are not reported, aryl-substituted o-alkynylbenzenesulfonamides delivered the corresponding benzosultams in yields of 62-65% [1]. This reaction could be performed on a gram scale, demonstrating the scalability and synthetic utility of this core scaffold. The ortho-relationship is strictly required for this gold-catalyzed cyclization pathway.

Gold Catalysis Divergent Synthesis Benzosultam Heterocyclic Chemistry

Click Chemistry Handle for Bioconjugation and Probe Synthesis

The terminal alkyne of 2-ethynylbenzenesulfonamide serves as a versatile handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). While 4-ethynylbenzenesulfonamide has been employed in ruthenium-catalyzed azide-alkyne cycloadditions (RuAAC) for glycoconjugate carbonic anhydrase inhibitor synthesis [1], the ortho-isomer offers a distinct steric and electronic environment that can influence cycloaddition regioselectivity and subsequent biological activity. The sulfonamide moiety can simultaneously engage in hydrogen bonding with biological targets while the alkyne enables conjugation to reporter groups (fluorophores, biotin) or functional payloads.

Click Chemistry Azide-Alkyne Cycloaddition Bioconjugation Chemical Probe

2-Ethynylbenzenesulfonamide (CAS 149364-67-0): Validated Research and Industrial Application Scenarios


Synthesis of Sulfonated Benzosultam Libraries for Drug Discovery

Utilize 2-ethynylbenzenesulfonamide as the core scaffold in a three-component radical cascade reaction with DABCO-bis(sulfur dioxide) and diverse aryldiazonium salts to generate a library of 3-sulfonated-2,3-dihydrobenzo[d]isothiazole 1,1-dioxides (benzosultams) in moderate to good yields [1]. This application is uniquely enabled by the ortho-alkynyl sulfonamide geometry and is not achievable with meta- or para-substituted regioisomers, which fail to undergo the requisite intramolecular C-N bond formation. The resulting benzosultams are privileged structures in medicinal chemistry with reported activities against cervical carcinoma and other diseases [2].

Photoredox-Catalyzed Synthesis of Fluorinated Benzosultams

Employ 2-ethynylbenzenesulfonamide in a visible-light-driven photoredox reaction with Togni's reagent and a Ru(bpy)₃Cl₂ photocatalyst to access 3-(2,2,2-trifluoroethylidene)-2,3-dihydrobenzo[d]isothiazole 1,1-dioxides in good yields at room temperature [2]. This mild, late-stage fluorination strategy is exclusively accessible from the ortho-substituted isomer and enables the rapid exploration of fluorinated benzosultam chemical space, which is highly desirable for improving the pharmacokinetic properties of lead compounds [2].

Click Chemistry Probe Synthesis and Bioconjugation

Leverage the terminal alkyne of 2-ethynylbenzenesulfonamide as a bioorthogonal handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-functionalized biomolecules, fluorophores, or affinity tags. The ortho-sulfonamide group provides a distinct steric and electronic environment compared to para-substituted click handles, which can influence triazole orientation and subsequent target binding. This application enables the creation of sulfonamide-containing chemical probes for target identification, cellular imaging, or activity-based protein profiling, building on established protocols for para-ethynylbenzenesulfonamide glycoconjugate synthesis [3].

Carbonic Anhydrase Isozyme Selectivity Studies and Chemical Biology

Employ 2-ethynylbenzenesulfonamide as a regioisomeric tool compound in comparative carbonic anhydrase inhibition studies. Given its distinct inhibition profile—weak activity against cytosolic hCA I and II but significant activity against the transmembrane, tumor-associated hCA XII [4]—this compound serves as a valuable control for elucidating the structural determinants of isozyme selectivity. Researchers can use this compound to validate the ortho-substitution effect on CA inhibition and to differentiate it from the potent hCA II inhibition exhibited by the para-isomer (Ki = 55 nM) [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Ethynylbenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.